molecular formula C4H5F3O3S B2775807 1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol CAS No. 1780856-81-6

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol

Cat. No. B2775807
CAS RN: 1780856-81-6
M. Wt: 190.14
InChI Key: PQWPBKQGPAJRQA-UHFFFAOYSA-N
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Description

“1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” is a chemical compound that belongs to the class of sulfur-containing heterocycles . It is a derivative of thietane, a four-membered ring compound containing a sulfur atom . The introduction of a trifluoromethyl group into the molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) to afford trifluoromethyl-substituted hydroxysulfides . These hydroxysulfides then form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered ring containing a sulfur atom, a trifluoromethyl group, and a hydroxyl group . The double bond in the obtained compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are largely influenced by the presence of the trifluoromethyl group and the double bond in the compound. The double bond is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .

Scientific Research Applications

Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds

A significant application of trifluoromethyl groups, such as those derived from 1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol, is in the field of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. This process is crucial for synthesizing pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as an effective strategy for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions. The use of common photocatalysts and electrophilic fluoromethylating reagents allows for the facile generation of fluoromethyl radicals, leading to the synthesis of organofluorine compounds with high functional group compatibility and regioselectivity (Koike & Akita, 2016).

Bioisosteres of Carboxylic Acid

Another area of research involves evaluating oxetan-3-ol, thietan-3-ol, and their derivatives as potential bioisosteres for the carboxylic acid functional group. These studies have shown that such compounds could serve as isosteric replacements for carboxylic acids, indicating their promise in designing new drugs and modifying the properties of existing compounds (Lassalas et al., 2017).

Synthesis of Tri- and Difluoromethyl Ethers

The synthesis of tri- and difluoromethyl ethers using visible-light photoredox catalysis represents another innovative application. These ethers are valuable functional groups in medicinal chemistry, offering unique physicochemical characteristics. Recent strategies have focused on forming O-CF3 and O-CF2H bonds, contributing significantly to drug discovery processes (Lee, Lee, & Ngai, 2019).

Preparation and Reactions of Thietane Derivatives

Research has also been conducted on the preparation and reactions of thietane derivatives, including those with trifluoromethyl groups. These studies are crucial for understanding the chemical behavior of such compounds and expanding the toolkit available for organic synthesis. The generation of alkoxy and dithiolane derivatives through various reactions showcases the versatility of these compounds in synthetic chemistry (Kitazume et al., 1976).

Future Directions

The future directions for the study and application of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry and agrochemistry . Trifluoromethylated heterocycles containing a single trifluoromethyl group directly bonded to the ring belong to rapidly developing classes of organic compounds, the potential of which is especially evident in medicinal chemistry and agrochemistry .

properties

IUPAC Name

1,1-dioxo-3-(trifluoromethyl)thietan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c5-4(6,7)3(8)1-11(9,10)2-3/h8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWPBKQGPAJRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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